2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione
Overview
Description
2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione is a chemical compound characterized by an isoindoline-1,3-dione core structure with an ethoxy and nitro substituent on the phenyl ring.
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been studied for their potential antiseizure and antipsychotic properties, suggesting that they may interact with neuronal receptors or enzymes involved in these conditions.
Mode of Action
Isoindoline-1,3-dione derivatives have been shown to exhibit anticonvulsant activity This suggests that these compounds may modulate neuronal activity, potentially by interacting with ion channels or neurotransmitter receptors
Biochemical Pathways
Given the potential antiseizure and antipsychotic properties of isoindoline-1,3-dione derivatives , it is plausible that these compounds may influence pathways related to neuronal signaling and neurotransmitter metabolism.
Result of Action
Isoindoline-1,3-dione derivatives have been shown to exhibit anticonvulsant activity , suggesting that these compounds may suppress abnormal neuronal firing associated with seizures.
Biochemical Analysis
Biochemical Properties
It has been synthesized and evaluated for antiseizure activity in mice . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in neuronal firing and seizure activity .
Cellular Effects
It has been tested in experimental models of epilepsy, suggesting that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its antiseizure activity suggests that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its antiseizure activity was evaluated using two experimental models, suggesting that its effects may change over time .
Dosage Effects in Animal Models
It has been tested in experimental models of epilepsy, suggesting that its effects may vary with dosage .
Metabolic Pathways
Its antiseizure activity suggests that it may interact with enzymes or cofactors involved in neuronal firing and seizure activity .
Transport and Distribution
Its antiseizure activity suggests that it may be transported and distributed in a manner that influences neuronal firing and seizure activity .
Subcellular Localization
Its antiseizure activity suggests that it may be localized in a manner that influences neuronal firing and seizure activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The process generally requires refluxing in a suitable solvent, such as toluene, for an extended period (e.g., 24 hours) to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the ethoxy group .
Scientific Research Applications
2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticonvulsant properties.
Medicine: Explored for its potential therapeutic effects in treating neurological conditions like epilepsy.
Industry: Utilized in the development of dyes, colorants, and polymer additives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives such as:
- 2-(2-Fluorophenyl)isoindoline-1,3-dione
- 2-(4-Methoxyphenyl)isoindoline-1,3-dione
Uniqueness
2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-ethoxy-4-nitrophenyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-23-14-9-10(18(21)22)7-8-13(14)17-15(19)11-5-3-4-6-12(11)16(17)20/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMIRCIBPRTIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603907 | |
Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106981-60-6 | |
Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106981-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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